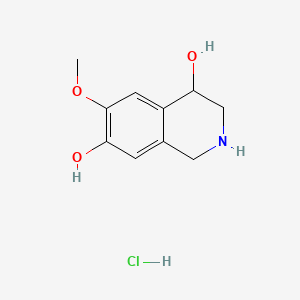
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride typically involves the reaction of 3-methoxyphenethylamine with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core. This is followed by hydroxylation at the 4 and 7 positions to introduce the diol functionality. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The compound may also interact with enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 7-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol Hydrochloride is unique due to the presence of both methoxy and diol functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other tetrahydroisoquinoline derivatives, making it a valuable compound for research and development .
Properties
CAS No. |
41462-33-3 |
|---|---|
Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-4,7-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-3-7-6(2-8(10)12)4-11-5-9(7)13;/h2-3,9,11-13H,4-5H2,1H3;1H |
InChI Key |
KONIYVMSXQZZFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CNCC(C2=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















